molecular formula C28H32N6O4 B12165709 N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B12165709
M. Wt: 516.6 g/mol
InChI Key: RLGWEZQYDWPTOY-UHFFFAOYSA-N
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Description

N'~1~,N'~6~-Bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a bis-hydrazide derivative featuring two isatin (indole-2-one) moieties linked via a hexane dihydrazide spacer. The compound adopts an (E)-configuration at the hydrazone bond, confirmed by spectroscopic methods such as NMR and X-ray crystallography in analogous structures . The isatin cores are substituted with isopropyl groups at the N1 position, enhancing steric bulk and lipophilicity compared to unsubstituted isatin derivatives . This structural design aligns with trends in medicinal chemistry, where hydrophobic substituents improve membrane permeability and target binding .

The hexane linker provides conformational flexibility, which may influence intermolecular interactions in biological systems or crystallization behavior . The compound’s molecular weight is approximately 542.6 g/mol (calculated based on its formula, C₃₂H₃₈N₆O₄), placing it in a mid-range molecular weight category compared to similar derivatives.

Properties

Molecular Formula

C28H32N6O4

Molecular Weight

516.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]hexanediamide

InChI

InChI=1S/C28H32N6O4/c1-17(2)33-21-13-7-5-11-19(21)25(27(33)37)31-29-23(35)15-9-10-16-24(36)30-32-26-20-12-6-8-14-22(20)34(18(3)4)28(26)38/h5-8,11-14,17-18,37-38H,9-10,15-16H2,1-4H3

InChI Key

RLGWEZQYDWPTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis for 2-Oxo-1-Isopropylindole Derivatives

The 2-oxo-1-isopropyl-1,2-dihydro-3H-indol-3-ylidene subunits are synthesized via Fischer indole cyclization:

  • Reactants : Isopropyl phenylhydrazine (1.2 eq) and ethyl levulinate (1 eq) in glacial acetic acid.

  • Conditions : Reflux at 120°C for 6–8 hr under N₂.

  • Yield : 74–82% after recrystallization (ethanol/water).

Mechanistic Insights :

  • Cyclization proceeds via-sigmatropic rearrangement of the hydrazone intermediate.

  • The isopropyl group at N1 enhances regioselectivity by steric hindrance.

Hexanedihydrazide Preparation

Diacylhydrazine Formation from Adipic Acid

Hexanedihydrazide is prepared through a two-step protocol:

  • Adipoyl Chloride Synthesis : Adipic acid (1 eq) reacts with thionyl chloride (2.5 eq) at 70°C for 3 hr.

  • Hydrazinolysis : Adipoyl chloride (1 eq) is treated with hydrazine hydrate (4 eq) in THF at 0°C, stirred for 12 hr.

  • Yield : 89–93% (white crystalline solid, m.p. 168–170°C).

Hydrazone Coupling Reaction

Bis-Condensation Under Basic Conditions

The final step involves coupling hexanedihydrazide with 2-oxo-1-isopropylindole-3-carbaldehyde:

  • Reactants : Hexanedihydrazide (1 eq), 2-oxo-1-isopropylindole-3-carbaldehyde (2.2 eq) in acetone/water (1:1 v/v).

  • Conditions :

    • pH 10 (adjusted with 1M NaOH).

    • Temperature: 25°C, stirred for 18 hr.

    • Anti-solvent precipitation with ice-cold water.

  • Yield : 42–58% (dark red solid).

Acid-Catalyzed Optimization

Alternative method using HCl catalysis:

  • Reactants : Same as above, in ethanol with 0.1M HCl.

  • Conditions : Reflux at 80°C for 4 hr.

  • Yield : 63–68% (higher purity, >98% by HPLC).

Reaction Optimization Data

ParameterBasic ConditionsAcidic Conditions
Solvent Acetone/waterEthanol
Catalyst NaOH (pH 10)HCl (0.1M)
Temperature 25°C80°C
Time 18 hr4 hr
Yield 42–58%63–68%
Purity (HPLC) 95–97%98–99%

Key Observations :

  • Acidic conditions favor faster kinetics but require strict exclusion of moisture.

  • Basic conditions produce lower yields due to competing hydrolysis of the hydrazone.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : ν = 3250 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 2H, NH), 8.3 (s, 2H, CH=N), 2.9 (m, 2H, isopropyl), 1.6–1.4 (m, 10H, hexane + isopropyl).

  • ESI-MS : m/z 576.2 [M+H]⁺.

X-ray Crystallography (Analogous Structure)

A related bis-hydrazone exhibits:

  • Space Group : P.

  • Bond Lengths : C=N (1.28 Å), C–O (1.23 Å).

  • Dihedral Angle : 12.5° between indole planes.

Challenges and Limitations

  • Steric Hindrance : Bulkier isopropyl groups reduce coupling efficiency (yield drops to 35% with tert-butyl).

  • Tautomerization : Keto-enol equilibrium in the indole ring complicates NMR analysis.

  • Scale-Up Issues : Precipitation in aqueous media leads to amorphous solids requiring column chromatography.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time to 2 hr with 71% yield (patent RU2760000C1).

  • Green Chemistry : Replacement of acetone with cyclopentyl methyl ether (CPME) improves E-factor by 40% .

Chemical Reactions Analysis

N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the indole moieties are replaced with other groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that compounds with indole derivatives, including N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide, exhibit significant anticancer properties. The indole moiety is recognized for its ability to interact with various biological targets and pathways involved in cancer progression.

Case Studies and Findings

  • Indole Derivatives : Research indicates that indole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that specific indole compounds can effectively target the PIM kinase pathway, which is crucial for cell survival and proliferation in cancer cells .
  • Biological Activity : In vitro studies on similar indole-based compounds reveal their potential to induce cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to exhibit IC50 values in the low micromolar range against lung carcinoma cells (A549) and leukemia cell lines (MV4-11 and K562) .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions between hydrazides and carbonyl compounds.

Synthetic Routes

Several synthetic strategies have been documented:

  • One-Pot Synthesis : A one-pot synthesis approach can be employed to streamline the production of this compound, enhancing yield and reducing reaction time. This method often utilizes catalysts to facilitate the reaction between hydrazine derivatives and indole-based carbonyl compounds .

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for its application in drug development.

Data Table: Comparison of Indole Derivatives

Compound NameStructureBiological ActivityIC50 (µM)References
N'~1~,N'~6~-bis[(3E)-2-oxo...]StructureAnticancerTBD
Indole Derivative AStructureCytotoxicity against A5490.041
Indole Derivative BStructurePIM kinase inhibition2.2 ± 1.8

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation or microbial growth, depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Key Physicochemical Properties of Selected Isatin Hydrazide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Linker Length Substituents on Isatin Core Biological Activity (Reported)
Target Compound C₃₂H₃₈N₆O₄ ~542.6 Hexane (C6) N1-isopropyl Not explicitly reported
N',N'-Bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide C₁₉H₁₆N₆O₄ 392.4 Propane (C3) None Anticancer (in silico)
N'-(2-Oxoindolin-3-ylidene)-2-propylpentane Hydrazide 4a C₁₆H₂₀N₄O₂ 300.4 Single chain N1-propyl Antioxidant
N'-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2-methylphenoxy)acetohydrazide C₁₉H₁₈N₄O₃ 350.4 Phenyl ether N1-methyl, O-methyl Antimicrobial (hypothetical)

Key Observations:

  • Substituent Effects: The N1-isopropyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to N1-methyl or unsubstituted analogs (logP ~2.0–2.5), which may enhance blood-brain barrier penetration .
  • Molecular Weight: The target compound’s higher molecular weight may limit oral bioavailability under Lipinski’s rules, whereas smaller analogs like are more drug-like.

Biological Activity

N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound notable for its structural features, including two hydrazide groups and indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C28H32N6O4
  • Molecular Weight : 468.59 g/mol
  • Structural Features : The compound contains two indole-derived moieties linked by a hexanedihydrazide chain, which contributes to its unique biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar indole structures possess significant anticancer properties. For instance, a screening of bis-indole derivatives revealed promising antitumor activity against various human cancer cell lines. The compound's mechanism of action may involve inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in the development of new antimicrobial agents .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, leading to altered cell growth and survival dynamics.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity.
Reported antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.
Evaluated the mechanism of action involving proteasome inhibition in cancer cells, leading to apoptosis.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Reagents : 1,6-Hexanediamine and indole derivatives.
  • Conditions : The reaction is conducted in a suitable solvent (e.g., ethanol) under specific temperature conditions to optimize yield and purity.
  • Yield Optimization : Various catalysts may be employed to enhance the reaction efficiency.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing bis-hydrazide indole derivatives like N'~1~,N'~6~-bis[...]hexanedihydrazide?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydrazide intermediates and indole-derived carbonyl compounds. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing charged intermediates .

  • Base catalysis : Triethylamine (TEA) is often used to deprotonate intermediates and drive the reaction toward product formation .

  • Temperature control : Reactions are usually conducted at 60–80°C to balance reaction rate and byproduct minimization .

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical to track reaction progress and confirm intermediate formation .

    Table 1 : Example Synthesis Parameters for Analogous Compounds

    ParameterTypical Range/ChoiceReference
    SolventDMF, DMSO, ethanol
    Catalyst/BaseTriethylamine, POCl₃
    Temperature60–80°C
    Reaction Time6–24 hours

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 10–12 ppm indicate hydrazide NH protons, while δ 6.5–8.5 ppm correspond to aromatic indole protons. Coupling constants confirm E/Z isomerism .
  • ¹³C NMR : Carbonyl signals (C=O) appear at ~170–180 ppm; indole C3-ylidene carbons resonate at ~140–150 ppm .
  • IR : Stretching bands at ~3200–3300 cm⁻¹ (N–H), ~1650–1700 cm⁻¹ (C=O), and ~1550–1600 cm⁻¹ (C=N) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., loss of isopropyl groups) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or DNA). The indole-hydrazide scaffold may bind to ATP pockets via hydrogen bonding and π-π stacking .

  • DFT Calculations : Analyze electron density maps to predict regioselectivity in reactions (e.g., electrophilic substitution on the indole ring) .

  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize analogs for synthesis .

    Table 2 : Computational Parameters for Target Binding (Hypothetical Data)

    TargetBinding Affinity (kcal/mol)Key Interactions
    EGFR Kinase-8.2H-bond (C=O), π-stacking
    Topoisomerase II-7.5Hydrazide NH → DNA minor groove

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line variability, incubation time) .
  • SAR Studies : Systematically vary substituents (e.g., isopropyl vs. benzyl groups) to isolate structural contributors to activity. For example:
  • Electron-withdrawing groups on the indole ring enhance antimicrobial activity but reduce solubility .
  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., enzyme inhibition) to distinguish direct effects from nonspecific toxicity .

Q. How does solvent polarity influence the tautomeric equilibrium of the indole-hydrazide moiety?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor λ_max shifts in solvents of varying polarity (e.g., hexane vs. methanol). Higher polarity stabilizes the keto-enol tautomer, altering absorption spectra .
  • X-ray Crystallography : Resolve solid-state tautomeric forms. For example, the E-isomer dominates in crystalline phases due to packing effects .
  • Theoretical Modeling : Compare computed tautomer energies in solvent continuum models (e.g., PCM) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?

  • Methodological Answer : Contradictions may arise from:

  • Strain Variability : Gram-positive vs. Gram-negative bacteria exhibit differential membrane permeability to hydrazide derivatives .
  • Compound Purity : Impurities (e.g., unreacted hydrazine) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
  • Assay Sensitivity : Broth microdilution (low sensitivity) vs. time-kill assays (high resolution) yield divergent MIC values .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Improve yield in multi-step syntheses via flow chemistry (e.g., telescoped reactions) .
  • Biological Mechanisms : Conduct transcriptomic profiling to identify off-target effects in eukaryotic cells .
  • Material Science Applications : Explore fluorescence properties for sensor development, leveraging indole’s conjugated system .

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